Sigma-2 Receptor Affinity in PC12 Cells
1-(Tetrahydrofuran-2-ylmethyl)piperidin-4-amine binds to the sigma-2 receptor with a Ki of 90 nM, as measured in rat PC12 cells [1]. This moderate affinity is a key differentiator from high-affinity sigma-2 ligands like Siramesine (IC50 = 0.12 nM) and PB28 (Ki = 0.68 nM) , positioning this compound as a useful tool for probing sigma-2 pharmacology where ultra-high potency is not required.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Siramesine (IC50 = 0.12 nM), PB28 (Ki = 0.68 nM) |
| Quantified Difference | Target compound has ~750-fold lower affinity than Siramesine, and ~132-fold lower affinity than PB28. |
| Conditions | Radioligand binding assay in rat PC12 cells for target compound [1]; radioligand binding assays for comparators [REFS-2, REFS-3]. |
Why This Matters
This quantitative affinity data allows researchers to select the appropriate sigma-2 ligand for their specific experimental needs, distinguishing between high-potency agonists and moderate-affinity probes.
- [1] BindingDB. (2024). BDBM50604967 (CHEMBL1698776). Affinity Data for Sigma-2 Receptor. View Source
